molecular formula C10H22O3Si B1266271 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid CAS No. 69171-62-6

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid

Cat. No. B1266271
Key on ui cas rn: 69171-62-6
M. Wt: 218.36 g/mol
InChI Key: SSKZSPIXTLWDEZ-UHFFFAOYSA-N
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Patent
US09107916B2

Procedure details

To a solution of 4-[tert-butyl(dimethyl)silyl]oxybutanoyloxylithium (8.0 g, 35.71 mmol) in ethyl acetate (10 mL), was carefully added KHSO4 (5%) to adjust pH to about 1. It was then extracted with ethyl acetate three times and organic extracts washed with brine and dried with anhydrous NaSO4. The organic extracts were concentrated to give the title compound (7.4 g, 95%). [M+H] Calc'd for C10H22O3Si, 219. Found, 219.
Name
4-[tert-butyl(dimethyl)silyl]oxybutanoyloxylithium
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][Li])=[O:13])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].OS([O-])(=O)=O.[K+]>C(OCC)(=O)C>[Si:1]([O:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
4-[tert-butyl(dimethyl)silyl]oxybutanoyloxylithium
Quantity
8 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCCC(=O)O[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was then extracted with ethyl acetate three times and organic extracts
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts were concentrated

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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